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Cat. No.: B8181751 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of PQR620, a potent

and selective mTORC1/2 inhibitor. The information presented is intended to assist researchers

in evaluating the compound's specificity and potential for off-target effects.

Executive Summary
PQR620 is a highly selective, ATP-competitive inhibitor of the mechanistic target of rapamycin

(mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.[1][2][3] Extensive kinase

profiling has demonstrated its remarkable specificity for mTOR over other kinases, including

the closely related phosphoinositide 3-kinases (PI3Ks). This high selectivity minimizes the

potential for off-target activities, making PQR620 a valuable tool for studying mTOR signaling

and a promising candidate for therapeutic development in oncology and neurological disorders.

[1][2][3]

Kinase Selectivity Profile of PQR620
The selectivity of PQR620 has been rigorously evaluated using various biochemical and

cellular assays. The data consistently highlights its potent and specific inhibition of mTOR.

Comparison with PI3K Isoforms
PQR620 exhibits exceptional selectivity for mTOR over class I and class III PI3K isoforms. This

is a critical feature, as dual inhibition of mTOR and PI3K can lead to different biological
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outcomes and toxicity profiles.

Kinase IC50 (nM)
Fold Selectivity vs.
mTOR

Reference

mTOR 10.8 (Ki) 1 [1]

PI3Kα >10,000 ~3700 [1]

PI3Kβ >10,000 >926 [1]

PI3Kδ >10,000 >926 [1]

PI3Kγ >10,000 >926 [1]

PI4Kβ >10,000 >926 [1]

Note: The table presents a summary of selectivity data. The ~3700-fold selectivity for mTOR

over PI3Kα is a key indicator of PQR620's specificity.[1]

Broad Kinase Panel Screening
To assess its broader cross-reactivity, PQR620 was screened against a panel of 456 diverse

wild-type kinases using the DiscoverX KINOMEscan™ platform.[1] At a concentration of 10 µM,

PQR620 demonstrated negligible off-target effects, achieving an outstanding selectivity score

(S(10)) of 0.005.[1] The S(10) score represents the number of kinases inhibited by more than

90% divided by the total number of kinases tested, with a lower score indicating higher

selectivity.

Experimental Methodologies
The determination of PQR620's kinase selectivity involved state-of-the-art experimental

protocols.

Biochemical Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition

constant (Ki) of PQR620 against purified kinases.

General Protocol:
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Enzyme and Substrate Preparation: Recombinant human mTOR or other kinases are used.

A specific substrate, such as a peptide or a protein (e.g., inactive p70S6K or GST-4E-BP1),

is prepared in the assay buffer.[4][5]

Compound Dilution: PQR620 is serially diluted to a range of concentrations.

Kinase Reaction: The kinase, substrate, and ATP are incubated with the different

concentrations of PQR620. The reaction is typically carried out in a buffer containing MgCl2,

DTT, and other components to ensure optimal enzyme activity.[4]

Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can

be achieved through various methods, including:

Radiometric Assays: Using radiolabeled ATP ([γ-32P]ATP) and measuring the

incorporation of the radiolabel into the substrate.

Antibody-Based Detection (e.g., Western Blot, ELISA): Using phospho-specific antibodies

to detect the phosphorylated substrate.[4]

Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50

value is determined by fitting the data to a dose-response curve.

KINOMEscan™ Selectivity Profiling
Objective: To assess the binding of PQR620 to a large panel of kinases to identify potential off-

targets.

General Workflow:

Immobilized Kinases: A proprietary library of human kinases is expressed as fusions with a

DNA tag and immobilized on a solid support.

Test Compound Incubation: The immobilized kinases are incubated with PQR620 at a

specified concentration (e.g., 10 µM).

Competition with a Ligand: A broad-spectrum kinase inhibitor that is tagged is added to the

mixture. This tagged ligand will bind to any kinase that is not inhibited by PQR620.
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Quantification: The amount of tagged ligand bound to each kinase is quantified using

quantitative PCR (qPCR) of the DNA tag. A low signal indicates that PQR620 has bound to

and inhibited the kinase.

Data Interpretation: The results are expressed as the percentage of the control (DMSO), and

a selectivity score is calculated.
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Caption: Experimental workflows for determining kinase selectivity.

PQR620 in the mTOR Signaling Pathway
PQR620 is a dual inhibitor of mTORC1 and mTORC2, which are two distinct protein complexes

that regulate a wide array of cellular processes, including cell growth, proliferation, survival, and

metabolism.
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Caption: Simplified mTOR signaling pathway showing inhibition by PQR620.

Conclusion
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The available data strongly supports the classification of PQR620 as a highly potent and

selective mTORC1/2 inhibitor. Its minimal cross-reactivity with a broad panel of kinases,

particularly its high selectivity over PI3K isoforms, makes it an exceptional tool for investigating

the specific roles of mTOR signaling in health and disease. For drug development

professionals, the high selectivity of PQR620 suggests a lower potential for off-target toxicities,

which is a desirable characteristic for a therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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